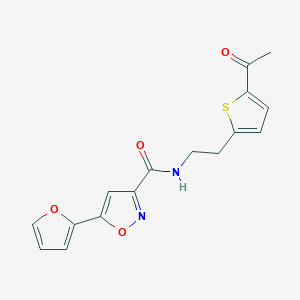

N-(2-(5-acetylthiophen-2-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide

Description

N-(2-(5-Acetylthiophen-2-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide is a heterocyclic compound featuring an isoxazole core substituted with a furan-2-yl group at position 5 and a carboxamide-linked 5-acetylthiophen-2-yl ethyl chain at position 2. The ethyl linker may confer flexibility, facilitating optimal orientation for target engagement .

Properties

IUPAC Name |

N-[2-(5-acetylthiophen-2-yl)ethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O4S/c1-10(19)15-5-4-11(23-15)6-7-17-16(20)12-9-14(22-18-12)13-3-2-8-21-13/h2-5,8-9H,6-7H2,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAKYOIJZRICXIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(S1)CCNC(=O)C2=NOC(=C2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(5-acetylthiophen-2-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies and sources.

Chemical Structure and Properties

The compound features a complex structure that includes an isoxazole ring, a furan moiety, and a thiophene derivative. Its molecular formula is C16H16N2O3S, and it has a molecular weight of approximately 316.37 g/mol. The presence of these functional groups suggests potential interactions with biological targets.

1. Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. A study published in the Chemical & Pharmaceutical Bulletin demonstrated that derivatives containing furan and isoxazole rings showed promising cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .

Table 1: Summary of Anticancer Activity

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar thiophene and furan derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes .

Table 2: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

3. Anti-inflammatory Potential

Compounds with similar structures have been noted for their anti-inflammatory effects in preclinical models. The anti-inflammatory activity is often assessed through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Case Study 1: Synthesis and Evaluation

A study investigated the synthesis of this compound and its biological evaluation. The compound was synthesized using a multi-step reaction involving thiophene acetylation followed by isoxazole formation. In vitro assays revealed significant cytotoxicity against cancer cells, supporting its potential as an anticancer agent .

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study focused on various derivatives of isoxazole compounds highlighted that modifications at the thiophene and furan positions significantly influenced biological activity. The introduction of electron-withdrawing groups enhanced anticancer efficacy while maintaining acceptable toxicity profiles in preliminary tests .

Comparison with Similar Compounds

Structural Analogues and Key Features

The following table summarizes critical structural and functional differences between the target compound and its analogues:

Pharmacological and Physicochemical Properties

- Electronic Effects : The furan-2-yl group contributes electron-rich aromatic interactions, while thiophene/acetyl-thiophene enhances π-π stacking and metabolic stability .

- Enzyme Inhibition: Thiazole- and pyrazole-containing derivatives () demonstrate kinase inhibition, a property likely shared by the target due to its carboxamide and heteroaromatic groups .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-(2-(5-acetylthiophen-2-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide, and how can reaction yields be optimized?

- Methodology : The synthesis involves multi-step reactions, starting with the preparation of heterocyclic intermediates (e.g., isoxazole and thiophene rings). Key steps include:

- Coupling reactions : Use reagents like cyclopropylamine or thiophene-2-carboxylic acid for functionalization .

- Purification : Optimize yield and purity via thin-layer chromatography (TLC) for reaction monitoring and high-performance liquid chromatography (HPLC) for final purification .

- Reaction conditions : Control temperature (e.g., reflux in acetonitrile) and solvent choice (e.g., DMF for cyclization) to enhance efficiency .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to verify substituent positions and ring systems .

- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns .

- HPLC : Assess purity (>95% recommended for biological assays) .

Q. What in vitro assays are recommended for initial antifungal screening?

- Methodology :

- Broth microdilution : Determine minimum inhibitory concentration (MIC) against fungal strains like Candida albicans .

- Agar diffusion : Evaluate zone-of-inhibition profiles .

- Follow Clinical and Laboratory Standards Institute (CLSI) guidelines for reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Methodology :

- Standardize assay conditions : Use identical fungal strains, culture media, and incubation times .

- Orthogonal assays : Combine enzymatic inhibition studies (e.g., CYP450 assays) with cellular viability tests (e.g., MTT assays) to cross-validate results .

- Statistical analysis : Apply multivariate regression to identify confounding variables (e.g., substituent effects, solvent polarity) .

Q. What strategies elucidate the mechanism of action against fungal pathogens?

- Methodology :

- Enzyme inhibition assays : Test activity against fungal-specific targets (e.g., lanosterol demethylase) using spectrophotometric methods .

- Genetic knockout models : Compare compound efficacy in wild-type vs. enzyme-deficient fungal strains .

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to target proteins .

Q. How can structure-activity relationship (SAR) studies identify critical functional groups?

- Methodology :

- Synthesize analogs : Modify substituents (e.g., replace acetylthiophene with cyclopropyl or nitro groups) and test antifungal activity .

- Computational docking : Use AutoDock or Schrödinger to predict binding modes to fungal enzymes .

- Free-energy perturbation (FEP) : Quantify substituent contributions to binding affinity .

Q. What challenges arise in ensuring synthetic reproducibility, and how can they be mitigated?

- Methodology :

- Reaction monitoring : Use real-time TLC or inline IR spectroscopy to detect intermediates .

- Catalyst optimization : Screen palladium or copper catalysts for Suzuki-Miyaura coupling efficiency .

- Lyophilization : Improve stability of hygroscopic intermediates .

Data Analysis and Interpretation

Q. How should researchers analyze discrepancies in IC₅₀ values across enzymatic assays?

- Methodology :

- Dose-response curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀, ensuring ≥3 technical replicates .

- Z-factor analysis : Validate assay robustness by comparing signal-to-noise ratios across labs .

Q. What computational tools predict metabolic stability and off-target effects?

- Methodology :

- CYP450 inhibition assays : Use liver microsomes to assess metabolic degradation .

- SwissADME : Predict pharmacokinetic properties (e.g., LogP, bioavailability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.